N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a benzamide core linked to a thiazole ring substituted with a 2,4-dimethylphenyl group at position 2. The benzamide moiety is further modified at the para position with a pyrrolidin-1-ylsulfonyl group. This structural architecture is characteristic of small molecules designed for targeted biological activity, particularly in oncology and immunomodulation. The pyrrolidine sulfonyl group introduces a five-membered ring system, influencing steric and electronic properties critical for target engagement .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-5-10-19(16(2)13-15)20-14-29-22(23-20)24-21(26)17-6-8-18(9-7-17)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQADPFKSCIEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with significant potential in pharmaceutical research due to its unique molecular structure and diverse biological activities. Its molecular formula is C22H23N3O3S2, with a molecular weight of 441.56 g/mol. This compound is primarily studied for its therapeutic applications, particularly in oncology and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 g/mol |
| Purity | ≥ 95% |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cells, neuroprotection, and potential antimicrobial properties.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : The compound demonstrated an IC50 value lower than that of standard drugs like doxorubicin, indicating potent activity against leukemia cells.
- HT-29 Cells : In vitro assays revealed that the compound inhibits cell proliferation effectively.
The structure-activity relationship (SAR) studies suggest that the presence of the dimethylphenyl group enhances the compound's affinity for target proteins involved in cell proliferation and apoptosis pathways .
2. Neuroprotective Effects
Thiazole derivatives are also being investigated for their neuroprotective effects. The compound has been tested for its ability to prevent neuronal cell death in models of neurodegeneration. Preliminary results indicate that it may modulate pathways associated with oxidative stress and inflammation, providing a protective effect on neuronal cells .
3. Antimicrobial Properties
There is emerging evidence that compounds similar to this compound possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies report effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer efficacy of various thiazole derivatives, including the compound . It was found that the compound significantly inhibited tumor growth in xenograft models, leading to a reduction in tumor volume by over 50% compared to control groups .
Case Study 2: Neuroprotection
In a neuroprotection study involving oxidative stress models, the compound was shown to reduce neuronal apoptosis by up to 40%, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity is influenced by three key regions:
Thiazole substituents : The 2,4-dimethylphenyl group on the thiazole ring.
Benzamide modifications : The sulfonyl group at the para position.
Sulfonyl-linked heterocycles : Pyrrolidine vs. other nitrogen-containing rings (e.g., piperidine, morpholine).
Below is a comparative analysis of analogs (Table 1):
Pharmacological and Physicochemical Properties
- LogP and Solubility :
- Spectral Data :
- IR and NMR spectra confirm tautomeric forms and functional group integrity. For example, the absence of νS-H (~2500–2600 cm⁻¹) in triazole-thione analogs () validates tautomeric stability, a consideration for the target compound’s sulfonyl group .
Q & A
Q. What synthetic strategies are optimal for preparing N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of the thiazole core. Key steps include:
- Thiazole Ring Formation : Cyclocondensation of 2,4-dimethylphenyl-substituted thiourea with α-haloketones under reflux in ethanol (70–80°C) .
- Sulfonylation : React the intermediate with pyrrolidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine (Et₃N) as a base .
- Purification : Use silica gel chromatography (eluent: gradient of ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio for sulfonylation) and temperature (0°C for exothermic steps) to minimize side products .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the thiazole proton at δ 7.8–8.2 ppm (¹H-NMR) and sulfonyl carbon at δ 44–46 ppm (¹³C-NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., C₂₂H₂₄N₃O₂S₂: calc. 442.1264, found 442.1268) .
- Melting Point Analysis : Verify consistency with literature ranges (e.g., 177–180°C) to assess purity .
Advanced Research Questions
Q. How can researchers evaluate the compound’s inhibitory effects on the Hec1/Nek2 mitotic pathway?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based kinase assays (Nek2 IC₅₀ determination) with ATP concentrations adjusted to physiological levels (1 mM). Include staurosporine as a positive control .
- Cellular Studies : Treat breast cancer cells (e.g., MDA-MB-468) with 10–50 μM compound for 48 hours. Quantify Hec1-Nek2 interaction via co-immunoprecipitation and Western blotting .
- GI₅₀ Calculation : Perform MTT assays, normalizing data to DMSO-treated controls. Reported GI₅₀ values for analogs range from 10–21 μM .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine substitution) or thiazole substituents (e.g., halogenation). Compare IC₅₀ values to identify critical pharmacophores .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to Nek2’s catalytic domain (PDB: 2JAM). Prioritize analogs with stronger hydrogen bonding to Val95 and hydrophobic interactions with Leu89 .
Q. How can in vivo efficacy be assessed in xenograft models?
- Methodological Answer :
- Dosing : Administer 100 mg/kg compound intraperitoneally (IP) daily to mice bearing MDA-MB-468 tumors. Use vehicle (10% DMSO in saline) as control .
- Tumor Monitoring : Measure tumor volume weekly via calipers. Expected inhibition: ~50% reduction vs. control at 4 weeks .
- Toxicity Screening : Monitor body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine) to assess compound safety .
Data Analysis & Contradiction Resolution
Q. How should discrepancies in logBB values (blood-brain barrier penetration) be addressed?
- Methodological Answer :
- Experimental Validation : Compare calculated logBB (e.g., -0.45 via Molinspiration) with in vivo measurements using LC-MS/MS quantification of brain/plasma ratios in mice .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve CNS penetration if required .
Q. What methods resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
